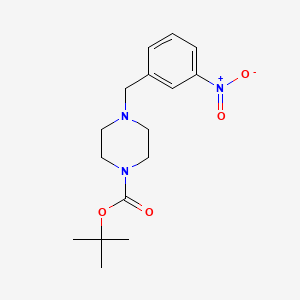

1-Boc-4-(3-ニトロベンジル)ピペラジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

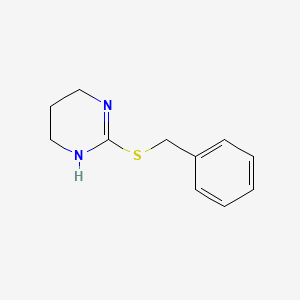

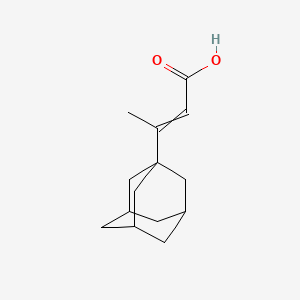

1-Boc-4-(3-Nitrobenzyl)piperazine, also known as 1-benzyl-4-(3-nitrobenzyl)piperazine or BNBP, is an organic compound with a wide range of applications. It is used as a starting material in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and materials. BNBP is also used in scientific research to study the mechanism of action of certain drugs and their biochemical and physiological effects.

科学的研究の応用

ピペラジン誘導体の合成

1-Boc-4-(3-ニトロベンジル)ピペラジン: は、ピペラジン誘導体の合成における貴重なビルディングブロックです。これらの誘導体は、多くの医薬品に存在するため、重要です。 ベンジル位置のニトロ基は、さらなる化学修飾を可能にし、不安解消、抗ウイルス、心保護、抗がん、および抗うつ特性を持つ化合物の生成につながります .

創薬と医薬品化学

この化合物は、新薬の開発における前駆体として役立ちます。 その構造モチーフは、いくつかのブロックバスター医薬品に見られ、C–H官能基化によるその修飾は、改善された薬物動態学的および薬力学的プロファイルを有する新規治療薬の発見につながる可能性があります .

DNAジャイレース阻害剤

抗菌研究の分野では、1-Boc-4-(3-ニトロベンジル)ピペラジンは、インダゾールDNAジャイレース阻害剤の合成に使用されます。 これらの阻害剤は、耐性菌株に対抗する新しい抗生物質の開発に不可欠です .

高分子研究

この化合物は、高分子科学、特にアルファ、ベータ-ポリ(2-オキサゾリン)リポポリマーの調製において重要な役割を果たします。 これらのポリマーは、リビングカチオン性開環重合によって合成され、薬物送達システムに用途があります .

特性

IUPAC Name |

tert-butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-9-7-17(8-10-18)12-13-5-4-6-14(11-13)19(21)22/h4-6,11H,7-10,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTWAJBOXCYPAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383744 |

Source

|

| Record name | tert-Butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

203047-33-0 |

Source

|

| Record name | tert-Butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)

![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)

![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)